molecular formula C8H12N2O3 B13101568 (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13101568
M. Wt: 184.19 g/mol
InChI Key: PZKFPDJUJPYIFG-DSEUIKHZSA-N
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Description

(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(8aS)-3-methoxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O3/c1-13-7-8(12)10-4-2-3-5(10)6(11)9-7/h5,7H,2-4H2,1H3,(H,9,11)/t5-,7?/m0/s1

InChI Key

PZKFPDJUJPYIFG-DSEUIKHZSA-N

Isomeric SMILES

COC1C(=O)N2CCC[C@H]2C(=O)N1

Canonical SMILES

COC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

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